molecular formula C12H13N5O B11472661 4-[2-methyl-5-(1H-tetrazol-1-yl)phenoxy]butanenitrile

4-[2-methyl-5-(1H-tetrazol-1-yl)phenoxy]butanenitrile

Cat. No.: B11472661
M. Wt: 243.26 g/mol
InChI Key: QLHCMPWNPJDIFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-Methyl-5-(1H-1,2,3,4-tetrazol-1-yl)phenoxy]butanenitrile is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique structural and chemical properties .

Preparation Methods

The synthesis of 4-[2-Methyl-5-(1H-1,2,3,4-tetrazol-1-yl)phenoxy]butanenitrile typically involves the reaction of 2-methyl-5-(1H-1,2,3,4-tetrazol-1-yl)phenol with butanenitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide and a solvent like acetone . The process involves stirring the mixture at a controlled temperature to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

4-[2-Methyl-5-(1H-1,2,3,4-tetrazol-1-yl)phenoxy]butanenitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-[2-Methyl-5-(1H-1,2,3,4-tetrazol-1-yl)phenoxy]butanenitrile involves its interaction with specific molecular targets and pathways. The tetrazole ring in the compound can interact with various enzymes and receptors, leading to modulation of their activity. This interaction can result in the inhibition or activation of specific biochemical pathways, contributing to its biological effects .

Properties

Molecular Formula

C12H13N5O

Molecular Weight

243.26 g/mol

IUPAC Name

4-[2-methyl-5-(tetrazol-1-yl)phenoxy]butanenitrile

InChI

InChI=1S/C12H13N5O/c1-10-4-5-11(17-9-14-15-16-17)8-12(10)18-7-3-2-6-13/h4-5,8-9H,2-3,7H2,1H3

InChI Key

QLHCMPWNPJDIFX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C=NN=N2)OCCCC#N

Origin of Product

United States

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